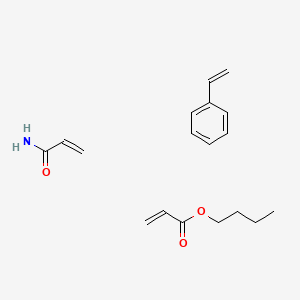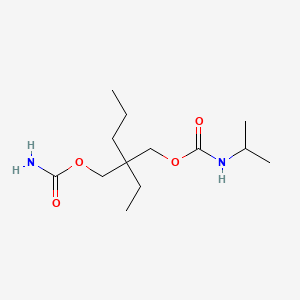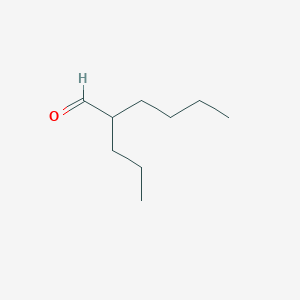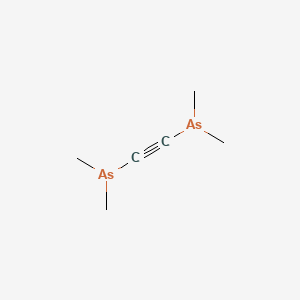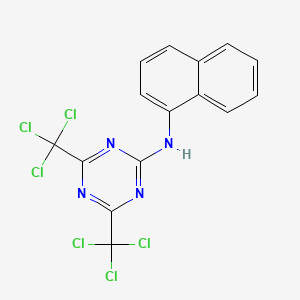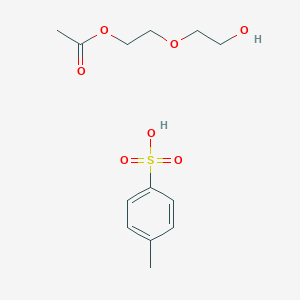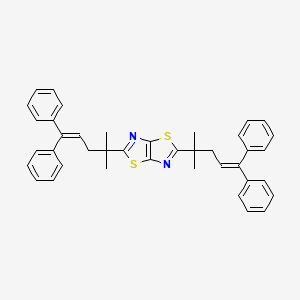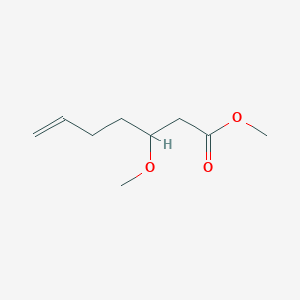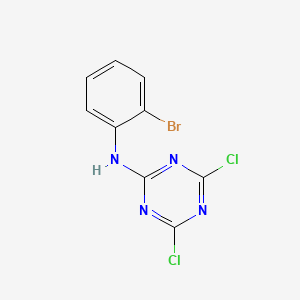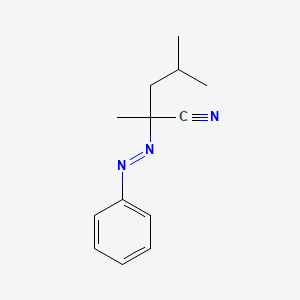
2,4-Dimethyl-2-(phenylazo)valeronitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-2-(phenylazo)valeronitrile is an organic compound with the molecular formula C13H17N3. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) attached to aromatic rings. This compound is known for its vibrant color and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-(phenylazo)valeronitrile typically involves the reaction of 2,4-dimethylvaleronitrile with diazonium salts derived from aniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the azo bond. The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-2-(phenylazo)valeronitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the azo group leads to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2,4-Dimethyl-2-(phenylazo)valeronitrile has several applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of pigments and as a polymerization initiator.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-2-(phenylazo)valeronitrile involves the formation of free radicals. The azo bond undergoes homolytic cleavage under thermal or photochemical conditions, generating nitrogen gas and free radicals. These radicals can initiate polymerization reactions or participate in other radical-mediated processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Azobis(2,4-dimethylvaleronitrile): Another azo compound used as a polymerization initiator.
2,4-Dimethyl-4-(phenylazo)pentanenitrile: Structurally similar with slight variations in the alkyl chain.
Uniqueness
2,4-Dimethyl-2-(phenylazo)valeronitrile is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable radicals makes it particularly useful in polymerization and other radical-initiated processes.
Propriétés
Numéro CAS |
34372-09-3 |
|---|---|
Formule moléculaire |
C13H17N3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
2,4-dimethyl-2-phenyldiazenylpentanenitrile |
InChI |
InChI=1S/C13H17N3/c1-11(2)9-13(3,10-14)16-15-12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3 |
Clé InChI |
JAENQWGSDBWVSP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C#N)N=NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)

